molecular formula C13H11ClFN B7847794 (3-Chloro-4-fluorophenyl)(phenyl)methanamine

(3-Chloro-4-fluorophenyl)(phenyl)methanamine

Cat. No.: B7847794
M. Wt: 235.68 g/mol
InChI Key: NCZVMKJYVUJHEX-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11ClFN It is a derivative of methanamine, where the methanamine group is substituted with a 3-chloro-4-fluorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(phenyl)methanamine typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with phenylmagnesium bromide, followed by reductive amination with ammonia or an amine source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(3-Chloro-4-fluorophenyl)(phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may bind to prostaglandin E synthase, forming a stable complex and exerting its effects through this interaction . The binding affinity and specific pathways involved depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-fluorophenyl)methanamine
  • (3-Chloro-4-(trifluoromethyl)phenyl)methanamine
  • 4-(Trifluoromethyl)benzenemethanamine

Uniqueness

(3-Chloro-4-fluorophenyl)(phenyl)methanamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both chloro and fluoro groups provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZVMKJYVUJHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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